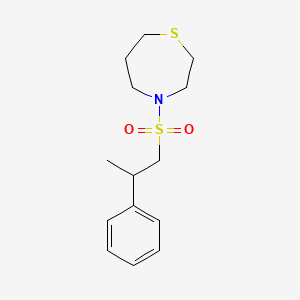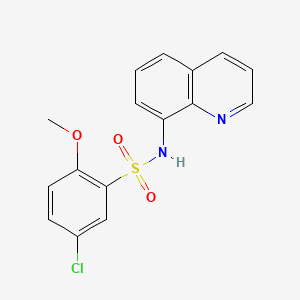
5-chloro-2-methoxy-N-(8-quinolinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-methoxy-N-(8-quinolinyl)benzenesulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring, a sulfonamide group, and a methoxy group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(8-quinolinyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 5-chloro-2-nitroaniline, which is then subjected to a series of reactions including nitration, reduction, and sulfonation to introduce the sulfonamide group. The final step involves the coupling of the quinoline ring with the sulfonamide intermediate under specific reaction conditions, such as the use of tetrahydrofuran as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
化学反応の分析
Types of Reactions
5-chloro-2-methoxy-N-(8-quinolinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, sulfonamide derivatives, and substituted benzenesulfonamides.
科学的研究の応用
5-chloro-2-methoxy-N-(8-quinolinyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
作用機序
The mechanism of action of 5-chloro-2-methoxy-N-(8-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
5-chloro-2-methyl-8-quinolinol: Another quinoline derivative with similar structural features but different biological activities.
5-chloro-8-methoxy-2-(bromomethyl)quinoline: A compound with a bromomethyl group instead of a sulfonamide group, used for different applications.
8-amino-5-methoxyquinoline: A related compound with an amino group, known for its role in C-H activation reactions.
Uniqueness
5-chloro-2-methoxy-N-(8-quinolinyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group is particularly important for its potential therapeutic applications, as it can interact with various biological targets in a specific manner .
特性
IUPAC Name |
5-chloro-2-methoxy-N-quinolin-8-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-22-14-8-7-12(17)10-15(14)23(20,21)19-13-6-2-4-11-5-3-9-18-16(11)13/h2-10,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPBEDOPRAYBDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3-Hydroxyazetidin-1-yl)-(1-methyl-3-propan-2-ylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B7614443.png)
![1-(4-Azatricyclo[5.2.1.02,6]decan-4-yl)-2-(tetrazol-1-yl)ethanone](/img/structure/B7614450.png)
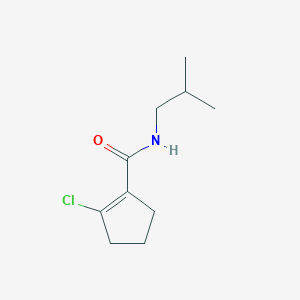
![(3-Hydroxyazetidin-1-yl)-[1-(4-methoxyphenyl)cyclopentyl]methanone](/img/structure/B7614470.png)
![N-propyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7614471.png)
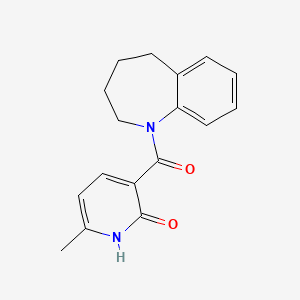
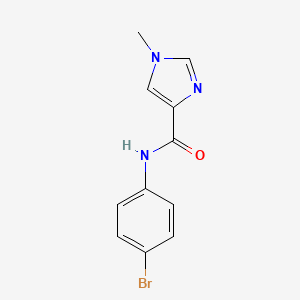
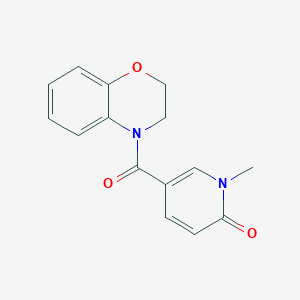
![N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N-methyl-1H-indazole-6-sulfonamide](/img/structure/B7614511.png)
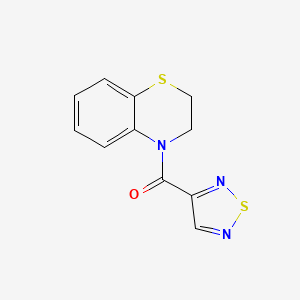
![N-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7614526.png)
![N-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7614529.png)
![N-(3-methylsulfanylcyclopentyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B7614536.png)
